1-(3-Carboxyphenyl)-3-methyl piperazine
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Overview
Description
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that belongs to the class of phenyl piperazines.
Preparation Methods
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Carboxyphenyl)-3-methyl piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted phenyl piperazines and their derivatives .
Scientific Research Applications
1-(3-Carboxyphenyl)-3-methyl piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
1-(3-Carboxyphenyl)-3-methyl piperazine can be compared with other phenyl piperazine derivatives, such as:
1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine: This compound has similar structural features but differs in its biological activity and applications.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound is used in the synthesis of coordination polymers and has unique structural properties.
Properties
CAS No. |
1131623-07-8 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
InChI Key |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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